N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(15-4-2-8-21-15)19-10-12-5-6-14(18-9-12)13-3-1-7-17-11-13/h1-9,11H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOTUMJALMKUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2,3’-bipyridine-5-carboxaldehyde with thiophene-2-carboxamide under specific reaction conditions. The reaction typically requires a catalyst such as titanium tetrachloride (TiCl4) and is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives often involves multicomponent reactions and cross-coupling reactions. These methods are efficient and scalable, making them suitable for large-scale production. For instance, the Suzuki cross-coupling reaction is widely used to synthesize thiophene derivatives by coupling aryl or heteroaryl boronic acids with thiophene-based substrates .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobipyridine derivatives, and various substituted thiophene compounds .
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophenecarboxamide derivatives have been shown to inhibit enzymes such as CTP synthetase, which is essential for nucleotide biosynthesis. This inhibition disrupts DNA and RNA synthesis, leading to antibacterial effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiophene-2-carboxamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Key Observations
Structural Variations :
- The target compound differs from 5-(3-chlorophenyl)-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide by replacing the nitrothiazole and chlorophenyl groups with a bipyridine moiety. This substitution likely enhances π-π stacking interactions and metal-binding capacity.
- Compared to N-adamantyl-5-methylthiophene-2-carboxamide , the adamantyl and methyl groups are replaced with a bipyridinylmethyl group, reducing steric bulk and increasing aromatic surface area.
Synthetic Yields: Thiophene-2-carboxamide derivatives in exhibit moderate yields (21–37%), whereas analogs in achieve higher yields (47–76%) due to optimized coupling conditions (e.g., method A vs. method D/E) .
Biological Relevance :
- Nitrothiazole-substituted analogs (e.g., compound 81 in ) show antimicrobial activity, suggesting that the nitro group enhances electrophilic reactivity .
- Adamantyl derivatives () are potent against Mycobacterium tuberculosis due to improved membrane penetration . The bipyridine group in the target compound may confer distinct bioactivity via chelation or receptor targeting.
Research Findings and Implications
- However, the absence of a nitro group may reduce cytotoxicity .
- Antitubercular Activity : Thiophene-2-carboxamides with bulky substituents (e.g., adamantyl) in demonstrate EthA-dependent activation, a mechanism that could extend to bipyridine analogs if metabolized similarly .
- Synthetic Challenges : Bipyridine-thiophene hybrids require precise coupling strategies, as evidenced by the low yields of related Suzuki reactions in .
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanism of action, and various biological effects supported by research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 261.35 g/mol. The compound features a thiophene ring and a bipyridine moiety, which are critical for its biological activity.
Synthesis Methods:
The synthesis typically involves the condensation of 2,3'-bipyridine-5-carboxaldehyde with thiophene-2-carboxamide. Common reaction conditions include:
- Solvents: Dichloromethane or dimethylformamide.
- Catalysts: Titanium tetrachloride (TiCl4).
- Temperature: Controlled conditions to optimize yield and purity.
This compound exhibits its biological effects primarily through the inhibition of mitochondrial complex I, impacting cellular energy metabolism. This action suggests potential therapeutic applications in conditions associated with metabolic dysregulation.
Target Interaction
The compound interacts with various enzymes and proteins, influencing biochemical pathways related to:
- ATP production.
- Cellular respiration.
Biological Activity
Research indicates that this compound possesses several notable biological activities:
-
Antimicrobial Activity:
- The compound has shown significant inhibitory effects against various microbial strains.
- A study reported an IC50 value of 21.09 µM against resistant bacterial strains.
-
Anti-inflammatory Properties:
- It has been noted for its ability to reduce nitric oxide (NO) production in LPS-stimulated macrophages, indicating anti-inflammatory potential.
- Comparative studies show that it outperforms common anti-inflammatory drugs like dexamethasone in specific assays.
-
Antioxidant Activity:
- The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases.
Table 1: Summary of Biological Activities
| Activity Type | Test System | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | 21.09 | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | 12.8 | |
| Antioxidant | DPPH assay | 15.0 |
Notable Research
A significant study conducted by Jin et al. highlighted the compound's effectiveness in inhibiting NO production in BV-2 microglial cells, showcasing its potential for neuroprotective applications. The study reported an IC50 of 79.5 µM for NO inhibition compared to quercetin's IC50 of 16.3 µM, illustrating the compound's moderate efficacy in this context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
